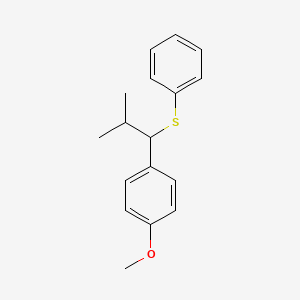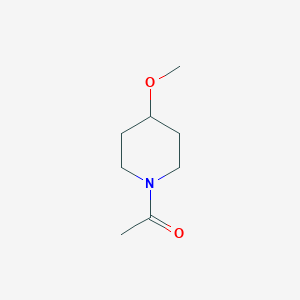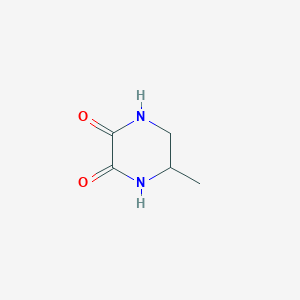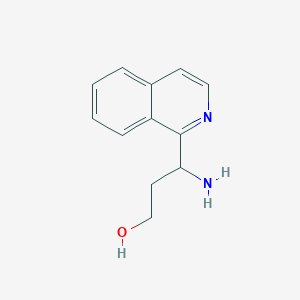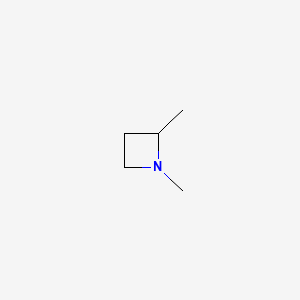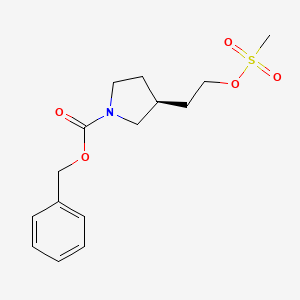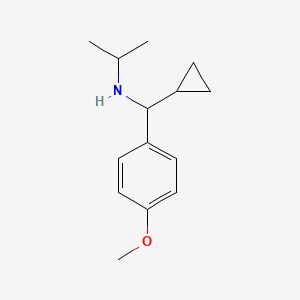
1-(2-Isocyanatoethoxy)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isocyanatoethoxy)-2-methoxybenzene is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an isocyanate group attached to an ethoxy and methoxy-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethoxy)-2-methoxybenzene can be synthesized through the reaction of 1,2-dimethoxyethane with phosgene and methylamine. The reaction typically involves the following steps:
Reaction with Phosgene: 1,2-dimethoxyethane is reacted with phosgene to form an intermediate chloroformate.
Amination: The intermediate is then treated with methylamine to produce the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving distillation and recrystallization techniques to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Isocyanatoethoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Substitution Reactions: The methoxy and ethoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate these reactions, such as tertiary amines or metal catalysts.
Major Products Formed:
Urea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
1-(2-Isocyanatoethoxy)-2-methoxybenzene has diverse applications in scientific research:
Polymer Synthesis: Used as a monomer in the production of polyurethanes, which are utilized in coatings, adhesives, and foams.
Surface Modification: Employed to modify surfaces to enhance properties such as hydrophobicity or adhesion.
Drug Delivery Systems: Investigated for its potential in creating drug delivery vehicles due to its reactivity and ability to form stable linkages.
Mecanismo De Acción
The mechanism of action of 1-(2-Isocyanatoethoxy)-2-methoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in applications such as polymer synthesis and surface modification .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
775348-87-3 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
1-(2-isocyanatoethoxy)-2-methoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-2-3-5-10(9)14-7-6-11-8-12/h2-5H,6-7H2,1H3 |
Clave InChI |
UDTFSGQNCVKRFE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


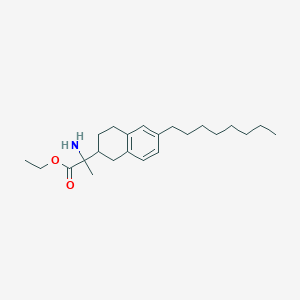
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
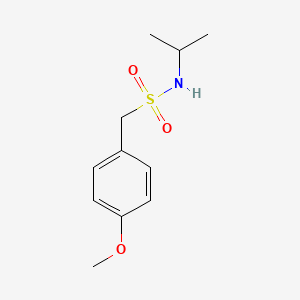
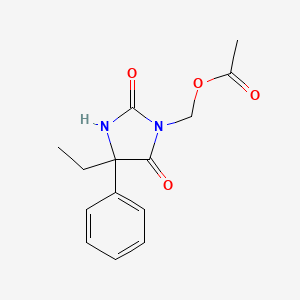
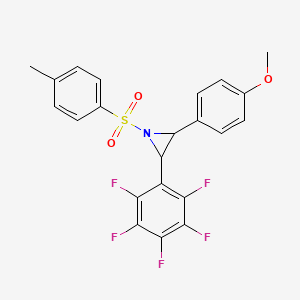
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
